5-Hexadecylsalicylic acid
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Overview
Description
5-Hexadecylsalicylic acid: is a derivative of benzoic acid, characterized by the presence of a long hexadecyl chain and a hydroxyl group at specific positions on the benzene ring. This compound is part of the larger family of hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 5-hexadecyl-2-hydroxy- typically involves the introduction of the hexadecyl chain and the hydroxyl group onto the benzoic acid core. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through a subsequent hydroxylation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Hexadecylsalicylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hexadecyl chain can be substituted with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of hexadecyl ketone or hexadecyl carboxylic acid.
Reduction: Formation of hexadecyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
5-Hexadecylsalicylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties
Mechanism of Action
The mechanism of action of benzoic acid, 5-hexadecyl-2-hydroxy- involves its interaction with cellular membranes and enzymes. The long hexadecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to antimicrobial effects by disrupting microbial cell membranes and metabolic processes .
Comparison with Similar Compounds
Benzoic acid: The parent compound, lacking the hexadecyl chain and hydroxyl group.
Salicylic acid: Contains a hydroxyl group at the ortho position but lacks the hexadecyl chain.
Hexadecyl benzoate: Contains the hexadecyl chain but lacks the hydroxyl group
Uniqueness: 5-Hexadecylsalicylic acid is unique due to the combination of the long hydrophobic hexadecyl chain and the hydrophilic hydroxyl group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications .
Properties
CAS No. |
28294-58-8 |
---|---|
Molecular Formula |
C23H38O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
5-hexadecyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-22(24)21(19-20)23(25)26/h17-19,24H,2-16H2,1H3,(H,25,26) |
InChI Key |
VCLDAIPENLEIRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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